

X-ray Crystallography of Isoquinolin-3-ylmethanol Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *Isoquinolin-3-ylmethanol*

Cat. No.: *B183371*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of **isoquinolin-3-ylmethanol** derivatives. Isoquinoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of many natural alkaloids and synthetic molecules with a wide range of biological activities, including anticancer and anti-inflammatory properties.^{[1][2]} Understanding their three-dimensional structure through X-ray crystallography is pivotal for structure-based drug design and for elucidating their mechanism of action at the molecular level.

Crystallographic Data Comparison

Detailed crystallographic data for two derivatives, [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol and 3-hydroxymethyl-1,2,3,4-tetrahydroisoquinolin-1-one, are presented below. This allows for a direct comparison of their solid-state structures.

Parameter	[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol	3-hydroxymethyl-1,2,3,4-tetrahydroisoquinolin-1-one[3]
CCDC Number	823631	Not available in search results
Chemical Formula	C ₁₀ H ₁₃ NO	C ₁₀ H ₁₁ NO ₂
Formula Weight	163.22	177.20
Crystal System	Orthorhombic	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁	P2 ₁ 2 ₁ 2 ₁
a (Å)	6.2846 (1)	6.2846 (1)
b (Å)	13.8914 (1)	13.8914 (1)
c (Å)	19.5592 (2)	19.5592 (2)
α (°)	90	90
β (°)	90	90
γ (°)	90	90
Volume (Å ³)	1707.56 (3)	1707.56 (3)
Z	8	8
Temperature (K)	100	100
R-factor (%)	Not available in search results	2.6

Experimental Protocols

The determination of the crystal structure of small organic molecules like **isoquinolin-3-ylmethanol** derivatives through single-crystal X-ray diffraction involves a series of well-defined steps.[4][5][6]

1. Crystal Growth: High-quality single crystals are essential for successful X-ray diffraction analysis.[7] Common methods for growing crystals of organic compounds include:

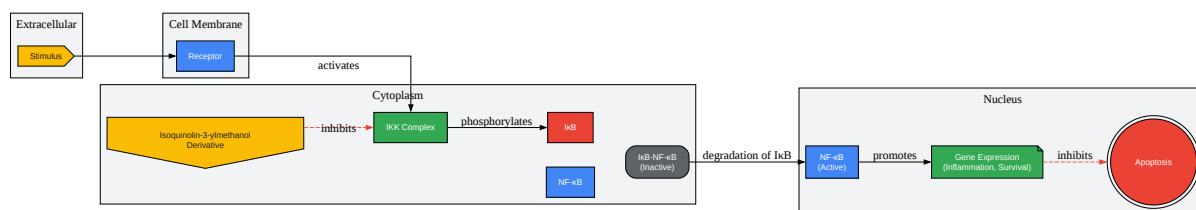
- **Slow Evaporation:** A saturated solution of the compound is allowed to evaporate slowly at room temperature.
- **Vapor Diffusion:** A solution of the compound is placed in a sealed container with a less volatile solvent in which the compound is insoluble. The slow diffusion of the precipitant into the solution induces crystallization.
- **Slow Cooling:** A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

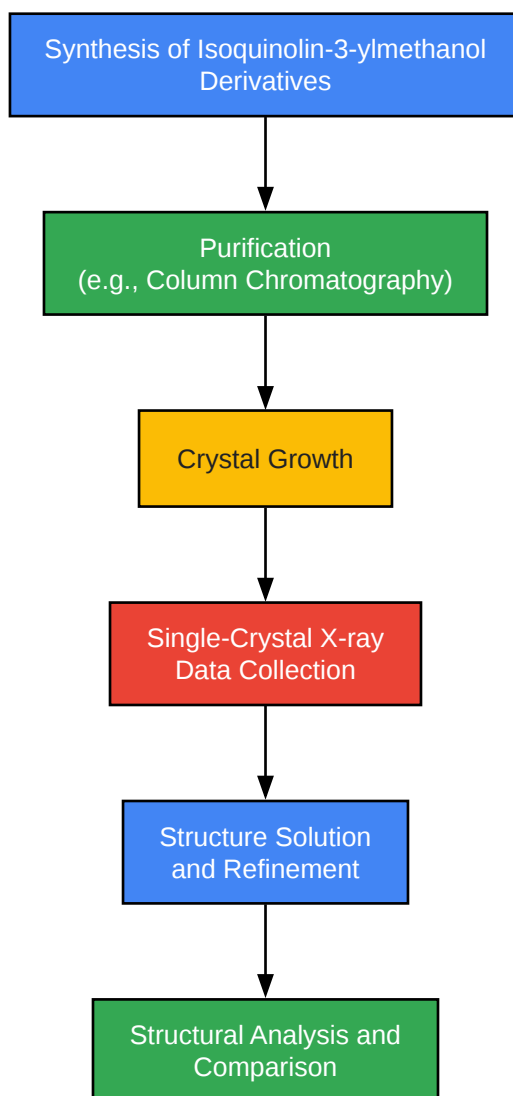
2. **Data Collection:** A suitable crystal is mounted on a goniometer head and placed in an X-ray diffractometer.[4] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

3. **Structure Solution and Refinement:** The collected diffraction data are processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined using computational methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to obtain the final, accurate crystal structure.[3]

Visualization of a Key Signaling Pathway

Many isoquinoline derivatives exhibit their biological effects by modulating key cellular signaling pathways.[8] One such pathway is the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and apoptosis (programmed cell death).[9][10][11][12] The diagram below illustrates a simplified representation of how an **isoquinolin-3-ylmethanol** derivative might inhibit this pathway, leading to an anti-inflammatory or pro-apoptotic response.





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